2-(2-(Bromomethyl)-3-methylbutyl)furan
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Overview
Description
2-(2-(Bromomethyl)-3-methylbutyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a bromomethyl group and a methylbutyl chain Furans are heterocyclic aromatic compounds with a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-3-methylbutyl)furan typically involves the bromination of a precursor compound. One common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate can then be further modified to introduce the furan ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and cyclization reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)-3-methylbutyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
2-(2-(Bromomethyl)-3-methylbutyl)furan has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections due to its furan ring.
Materials Science: The compound can be used in the synthesis of polymers and resins with unique properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions involving furan derivatives.
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)-3-methylbutyl)furan depends on its specific application. In medicinal chemistry, the furan ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)furan: A simpler analog with only a bromomethyl group attached to the furan ring.
2-(2-(Bromomethyl)-3-methylbutyl)thiophene: A thiophene analog with a sulfur atom in place of the oxygen in the furan ring.
5-(Bromomethyl)furfural: A furan derivative with a formyl group and a bromomethyl group.
Uniqueness
2-(2-(Bromomethyl)-3-methylbutyl)furan is unique due to the presence of both a bromomethyl group and a methylbutyl chain, which can impart distinct reactivity and properties compared to simpler furan derivatives. This makes it a versatile intermediate for the synthesis of more complex molecules.
Properties
Molecular Formula |
C10H15BrO |
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Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-3-methylbutyl]furan |
InChI |
InChI=1S/C10H15BrO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
SGIJEMMXZQGETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CO1)CBr |
Origin of Product |
United States |
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